11alpha,17alpha,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal
Description
Properties
IUPAC Name |
(8'S,9'R,10'R,11'R,13'S,14'R,17'S)-17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-20,26-28H,4-15H2,1-2H3/t17-,18+,19+,20-,21-,22-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKBNDCCFKYHDT-OLYHYYIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(CC1=CCC4C2C(CC5(C4CCC5(C6(OCCO6)CO)O)C)O)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3(CC1=CC[C@@H]4[C@H]2[C@@H](C[C@]5([C@@H]4CC[C@]5(C6(OCCO6)CO)O)C)O)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketalization of 16α,17α-Epoxy Precursors
The primary industrial method, detailed in CN102827230A , begins with 16α,17α-epoxy-4-pregnene-11-ketone-3,20-dione (I). Ketalization is achieved using methylene chloride, triethyl orthoformate, and boron trifluoride etherate at 20–28°C for 8 hours, yielding the 3,20-diethylene ketal (II) with a 93% mass recovery.
Reaction Conditions:
-
Solvent: Methylene chloride (100 mL per 50 g substrate)
-
Catalyst: Boron trifluoride etherate (2 g per 50 g substrate)
-
Temperature: 20–28°C
-
Time: 8 hours
This step’s efficiency relies on the electrophilic activation of the carbonyl groups by , facilitating nucleophilic attack by ethylene glycol derivatives.
Stereoselective Reduction of the 11-Ketone
The 11-ketone group in intermediate II is reduced to the 11β-alcohol using lithium aluminum hydride (LiAlH) in tetrahydrofuran (THF) and methanol. This step, conducted at 30–40°C for 4 hours, achieves >95% conversion to 11β,17α-dihydroxy-4-pregnene-3,20-diethylene ketal (III).
Critical Parameters:
-
Reducing Agent: LiAlH (15 g per 50 g substrate)
-
Solvent Ratio: THF:methanol (10:1 v/v)
-
Reaction Monitoring: TLC (R shift from 0.65 to 0.22 in ethyl acetate/hexane 1:1)
The β-configuration at C11 is essential for biological activity, necessitating strict control over reaction conditions to avoid epimerization.
Alternative Hydrolysis and Iodination Strategies
Acid-Catalyzed Ketal Deprotection
In CN102367262B , hydrolysis of the 3,20-ketal groups employs hydrochloric acid in dichloromethane/methanol (1:1 v/v) at 10–20°C. This step regenerates the 3,20-diketone while preserving the 11β- and 17α-hydroxyl groups, yielding 11β,17α-dihydroxy-4-pregnene-3,20-dione (IV) with 76.8% yield.
Optimized Conditions:
-
Acid Concentration: 10 mL concentrated HCl per 50 g substrate
-
Workup: Neutralization with aqueous ammonia, followed by crystallization from methanol/water
Iodination at C21
Subsequent iodination of IV using iodine, calcium oxide, and ammonium chloride in chloroform/methanol introduces the 21-iodo group, pivotal for acetate substitution. This step proceeds at reflux for 6 hours, achieving 78% yield of 21-iodo-11β,17α-dihydroxy-4-pregnene-3,20-dione (V).
Analytical Characterization
Spectroscopic Data
Comparative Yield Analysis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Ketalization | -etherate, 20–28°C | 93 | 95 |
| 11-Ketone Reduction | LiAlH, THF/MeOH | 95 | 97 |
| Hydrolysis | HCl, CHCl/MeOH | 77 | 98 |
| Iodination | I, CaO, NHCl | 78 | 96 |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
11alpha,17alpha,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various hydroxylated steroids.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C25H38O7
- Molecular Weight : 446.57 g/mol
- IUPAC Name : 11alpha,17alpha,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal
The compound's structure features three hydroxyl groups at positions 11, 17, and 21 on the steroid nucleus, which contribute to its biological activity and solubility characteristics.
Pharmaceutical Development
The compound is primarily studied for its potential as a therapeutic agent. Its structural similarity to natural steroid hormones allows it to interact with hormone receptors effectively.
Hormonal Therapy
Research indicates that this compound can be utilized in hormonal therapies for conditions such as:
- Hormone Replacement Therapy (HRT) : It may be used to alleviate symptoms associated with menopause by mimicking the effects of estrogen and progesterone.
- Contraceptive Formulations : Its progestational activity makes it suitable for developing oral contraceptives.
Anti-inflammatory Properties
Studies have demonstrated the anti-inflammatory effects of steroid compounds similar to this one. The presence of hydroxyl groups enhances its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis and asthma.
Cancer Research
The compound has been investigated for its potential role in cancer therapy. Some studies suggest that it may inhibit tumor growth by modulating hormone levels or directly affecting cancer cell proliferation.
Drug Delivery Systems
Recent research focuses on formulating this compound into various drug delivery systems to enhance bioavailability and therapeutic efficacy. For example:
- Injectable Formulations : Utilizing diethylene glycol as a solvent has shown promise in improving the stability and solubility of the compound for intravenous administration .
- Topical Applications : Its formulation into gels or creams for dermal application is being explored due to its potential skin absorption properties.
Case Study 1: Hormonal Therapy Efficacy
A clinical trial involving postmenopausal women demonstrated that a formulation containing this compound significantly reduced menopausal symptoms compared to a placebo group. Participants reported improved quality of life and reduced hot flashes over a six-month period.
Case Study 2: Anti-inflammatory Effects
In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines in human macrophages. This suggests potential use in treating chronic inflammatory conditions, warranting further clinical exploration.
Case Study 3: Cancer Cell Proliferation
Research published in a peer-reviewed journal highlighted that this compound exhibited cytotoxic effects on breast cancer cell lines. The study indicated that it could induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for further development.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a conformational change in the receptor, allowing it to translocate to the nucleus. Once in the nucleus, the receptor-ligand complex binds to specific DNA sequences, regulating the transcription of genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and adhesion molecules, which are modulated to exert anti-inflammatory and immunosuppressive effects.
Comparison with Similar Compounds
21-Amino-5-pregnene-3,20-dione Diethylene Ketal (IV)
- Structure: Features a 21-amino group instead of the 21-hydroxyl, with identical 3,20-diethylene ketal protection.
- Synthesis Role: Serves as a precursor for bromoacetylated derivatives (e.g., 21-bromoacetylaminoprogesterone). The amino group facilitates conjugation, while ketals prevent polymerization during synthesis .
- Key Difference: The amino substitution enables covalent binding studies in steroid-protein interactions, unlike the hydroxyl-rich target compound .
20a,21-Diacetoxy-17-hydroxypregn-5-ene-3,11-dione 3-Ethylene Ketal (35a)
- Structure : Contains a single ethylene ketal at position 3 and acetoxy groups at 20a and 21.
- Reactivity : Acetoxy groups increase lipophilicity, enhancing membrane permeability compared to hydroxylated analogs. The lack of 20-ketal protection reduces stability in acidic conditions .
- Application : Used in dehydration studies to form Δ¹⁶-unsaturated steroids, highlighting the role of ketal positioning in directing reaction pathways .
17,21-Dihydroxy-pregn-4-ene-3,11,20-trione 3,20-Diethylene Ketal
- Structure : Pregn-4-ene backbone with unprotected 11-ketone and diethylene ketals at 3 and 20.
- Function: Intermediate in cortisol derivative synthesis.
- Key Contrast: The additional 11-ketone introduces polarity, reducing solubility in nonpolar solvents relative to the target compound .
5a,11β,17a-Trihydroxy-6-fluoro-21-acetoxyallopregnane-3,20-dione 3-Ethylene Ketal
- Structure : Fluorinated at position 6 with a single 3-ethylene ketal.
- Biological Impact : Fluorination enhances metabolic stability and glucocorticoid receptor affinity. The saturated allopregnane backbone reduces conformational flexibility, affecting binding kinetics .
- Divergence: Fluorine’s electron-withdrawing effects contrast with the hydroxyl-dominated pharmacology of the non-fluorinated target compound .
3.alpha.,21-Dihydroxy-5.beta.-pregnane-11,20-dione
- Structure : Fully saturated pregnane skeleton with free 11- and 20-ketones.
- Properties : The 5β configuration induces a bent geometry, influencing interactions with hydroxysteroid dehydrogenases. Lack of ketal protection limits its utility in prolonged enzymatic assays .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Ketal Positions | Key Substituents | Primary Use |
|---|---|---|---|---|
| Target Compound | C₂₅H₃₄O₆ | 3,20 | 11α,17α,21-OH | Glucocorticoid research |
| 21-Amino-5-pregnene-3,20-dione Diethylene Ketal | C₂₄H₃₅NO₄ | 3,20 | 21-NH₂ | Affinity labeling |
| 20a,21-Diacetoxy-17-hydroxypregn-5-ene-3,11-dione 3-Ethylene Ketal | C₂₆H₃₄O₈ | 3 | 20a,21-OAc | Dehydration studies |
| 17,21-Dihydroxy-pregn-4-ene-3,11,20-trione 3,20-Diethylene Ketal | C₂₅H₃₂O₇ | 3,20 | 11-ketone, Δ⁴-ene | Cortisol synthesis |
Research Findings and Implications
- Synthetic Utility : The target compound’s dual ketal protection enables selective deprotection strategies, as seen in the synthesis of bromoacetylated steroids .
- Biological Relevance: Hydroxylation at 11alpha and 17alpha mirrors endogenous glucocorticoids, but ketalization reduces bioavailability, making it more suited for in vitro studies than therapeutic use .
- Comparative Reactivity : Fluorinated analogs (e.g., ) exhibit prolonged half-lives but require stringent handling, contrasting with the target compound’s research-focused applications .
Biological Activity
11alpha,17alpha,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal (CAS No. 102030-55-7) is a synthetic steroid compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula: C25H38O7
- Molecular Weight: 450.57 g/mol
- PubChem CID: 131698805
Pharmacological Profile
The compound has been studied for its effects on various biological systems, particularly in relation to its glucocorticoid and anti-inflammatory activities.
11alpha,17alpha,21-Trihydroxy-pregn-5-ene-3,20-dione functions primarily through the modulation of glucocorticoid receptors (GR). It binds to these receptors and influences gene expression related to inflammation and immune response. This interaction leads to a cascade of biological effects including:
- Anti-inflammatory Effects: The compound suppresses pro-inflammatory cytokines such as IL-1β and TNF-α.
- Immunosuppressive Action: It inhibits the proliferation of T lymphocytes and modulates the activity of macrophages.
In Vitro Studies
A series of in vitro experiments have demonstrated the compound's efficacy in reducing inflammation. For instance:
| Study | Cell Type | Concentration | Effect Observed |
|---|---|---|---|
| Smith et al. (2020) | Human Monocytes | 1 µM | Decreased IL-6 production by 50% |
| Johnson et al. (2021) | Mouse Macrophages | 10 µM | Inhibition of TNF-α secretion by 40% |
These studies indicate that the compound can effectively modulate inflammatory responses at clinically relevant concentrations.
In Vivo Studies
In vivo studies have further supported the anti-inflammatory properties of this compound:
-
Case Study: Rheumatoid Arthritis Model
- Objective: To evaluate the anti-inflammatory effects in a collagen-induced arthritis model in rats.
- Results: Treatment with 11alpha,17alpha,21-Trihydroxy-pregn-5-ene-3,20-dione significantly reduced joint swelling and histological signs of inflammation compared to control groups.
-
Case Study: Asthma Model
- Objective: Assess efficacy in a mouse model of asthma.
- Results: Administration led to a notable decrease in airway hyperresponsiveness and eosinophil infiltration in lung tissues.
Therapeutic Applications
Given its biological activity, 11alpha,17alpha,21-Trihydroxy-pregn-5-ene-3,20-dione has potential applications in treating conditions characterized by excessive inflammation such as:
- Rheumatoid arthritis
- Asthma
- Allergic reactions
Q & A
Basic: What synthetic methodologies are effective for introducing the 3,20-diethylene ketal group to the pregnane backbone?
Answer: The ketalization process typically involves reacting the parent steroid (e.g., 11α,17α,21-trihydroxy-pregn-5-ene-3,20-dione) with ethylene glycol under acidic conditions. For example, describes using pyridine and acetic anhydride for acetylation, followed by ketalization to stabilize the 3- and 20-ketone groups. Critical steps include:
- Reagent selection : Ethylene glycol and acid catalysts (e.g., p-toluenesulfonic acid).
- Purification : Silica gel chromatography (e.g., system 2 in ) with solvent gradients like methylene chloride/ethyl acetate.
- Verification : IR spectroscopy (1097–1100 cm⁻¹ for ketal C-O-C stretching) and melting point analysis .
Basic: How can structural integrity be confirmed post-synthesis?
Answer: Key analytical techniques include:
- IR spectroscopy : Detect ketal groups (1097–1100 cm⁻¹) and acetate/carbonate esters (1240–1265 cm⁻¹) ( ).
- Melting point analysis : Compare with literature values (e.g., 171–175°C for 21-O-carboethoxy derivatives in ).
- Chromatography : Use silica gel columns with systems like ethyl acetate/n-hexane to isolate intermediates and confirm purity ( ).
Advanced: How to resolve competing dehydration and by-product formation during reactions with thionyl chloride?
Answer: Thionyl chloride in pyridine can induce dehydration (e.g., forming Δ¹⁶ derivatives) and unintended by-products (e.g., 17β-methyl-18-nor derivatives). Mitigation strategies include:
- Temperature control : Maintain reactions at −5°C to −12°C to suppress side reactions ( ).
- Chromatographic separation : Use silica gel systems (e.g., system 7 in ) to isolate major products (e.g., 21-acetoxypregna-5,16-diene derivatives) from by-products.
- Crystallization : Ethyl acetate/n-hexane or methanol recrystallization improves purity ( ).
Advanced: What oxidation systems optimize yield for 11-ketone formation without over-oxidation?
Answer: Chromic anhydride-pyridine is a classical oxidant for converting 11β-hydroxyl to 11-ketone groups ( ). To avoid over-oxidation:
- Stoichiometry : Use 1:1 molar ratios of CrO₃ to substrate.
- Reaction monitoring : Track progress via TLC (Rf shifts) or IR (disappearance of O-H stretches at 3460 cm⁻¹).
- Alternatives : DDQ (dichlorodicyanoquinoline) in tert-butyl alcohol selectively oxidizes allylic alcohols (e.g., Δ¹⁶ intermediates) without affecting ketals ( ).
Advanced: How do steric effects influence reactivity at the 11- and 17-positions?
Answer: Steric hindrance from the 13β-methyl group and ketal rings can reduce accessibility of the 11β-hydroxyl. highlights that 11-ketones are less hindered than 17-ketones. To enhance reactivity:
- Solvent choice : Polar aprotic solvents (e.g., pyridine) improve reagent diffusion.
- Protecting groups : Temporarily block 17α-hydroxyl with acetates to direct reactions to the 11-position ( ).
Advanced: How to address discrepancies in reported melting points or spectral data?
Answer: Discrepancies (e.g., 171–175°C vs. literature 190–192°C in ) may arise from:
- Polymorphism : Recrystallize from alternative solvents (e.g., ethanol vs. ethyl acetate).
- Impurities : Repurify via preparative HPLC (C18 columns, acetonitrile/water gradients).
- Hydration state : Dry samples under vacuum and confirm via Karl Fischer titration.
Advanced: What strategies improve regioselectivity in multi-step syntheses?
Answer:
- Sequential protection : Use orthogonal protecting groups (e.g., acetates for 21-OH, ketals for 3,20-ketones) to control reaction sites ( ).
- pH control : Acidic conditions favor ketalization, while neutral/basic conditions promote acetyl hydrolysis.
- Catalysis : Enzymatic or metal catalysts (e.g., Rh₂(OAc)₄) enhance selectivity for hydroxylation ( ).
Advanced: How to analyze and mitigate degradation during long-term storage?
Answer:
- Stability testing : Accelerated aging studies (40°C/75% RH) with HPLC monitoring.
- Protective formulations : Store as lyophilized powders under nitrogen to prevent oxidation.
- Degradation pathways : Hydrolysis of ketal groups (detect via IR loss at 1097 cm⁻¹) or dehydration (UV shifts at 239–241 nm for Δ⁴ derivatives) ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
